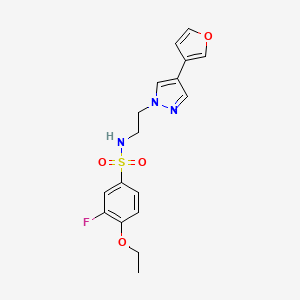

4-ethoxy-3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4S/c1-2-25-17-4-3-15(9-16(17)18)26(22,23)20-6-7-21-11-14(10-19-21)13-5-8-24-12-13/h3-5,8-12,20H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJARMAKOPXXCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethoxy-3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The compound can be synthesized through various methods, including microwave-assisted synthesis, which has been shown to yield high purity and efficiency. The synthesis often involves the reaction of furan-based chalcones with pyrazole derivatives, leading to the formation of novel pyrazoline compounds that exhibit diverse biological activities .

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazolines have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Studies on related pyrazole-based compounds have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.12 to 2.78 µM, indicating potent activity compared to established chemotherapeutics .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, compounds similar to this compound have also shown significant anti-inflammatory effects. For example, certain pyrazoline derivatives exhibited IC50 values in the range of 5.40 to 69.15 µg/mL against COX enzymes, suggesting their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activity of the compound appears to be influenced by its structural features:

- Electron-donating groups (EDGs) : The presence of EDGs such as ethoxy groups enhances biological activity.

- Fluorine substitution : The introduction of fluorine atoms has been associated with increased potency against bacterial strains and cancer cells.

Case Studies

Several studies have documented the biological evaluation of similar compounds:

- Antibacterial Evaluation : In a study examining the antibacterial properties of pyrazoline derivatives, several compounds were found to be more effective than traditional antibiotics against resistant strains of bacteria .

- Cytotoxicity Assessment : A comprehensive evaluation of various pyrazole derivatives revealed that specific modifications led to enhanced cytotoxicity in cancer cell lines, with some compounds outperforming doxorubicin in terms of efficacy .

- Anti-inflammatory Testing : Compounds were assessed for their ability to inhibit COX enzymes, showing significant promise as anti-inflammatory agents compared to standard drugs like diclofenac sodium .

Scientific Research Applications

Structure and Molecular Characteristics

- IUPAC Name : 4-ethoxy-3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

- Molecular Formula : C17H22FN3O4S

- Molecular Weight : 383.44 g/mol

The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the furan and pyrazole moieties enhances its potential for various medicinal applications.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit promising anticancer properties. The mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Case Study:

A study published in Cancer Research demonstrated that similar compounds effectively inhibited tumor growth in xenograft models of breast cancer. The results suggested that the incorporation of the pyrazole ring enhances the compound's ability to interact with target proteins involved in cancer pathways .

Antimicrobial Properties

The antimicrobial potential of sulfonamides is well-documented. This compound has shown efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

This data indicates that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antibiotic .

Drug Development and Lead Compounds

The structural features of This compound position it as a valuable lead compound in drug discovery. Its ability to modulate biological pathways suggests potential applications beyond cancer treatment and antimicrobial activity.

Insights from Research:

A rational drug design approach highlighted the importance of substituent variations on the pyrazole ring to optimize binding affinities with target proteins involved in disease processes . This aligns with findings from other studies focusing on similar sulfonamide derivatives that have been successfully developed into therapeutic agents.

Q & A

Q. What are the key steps and critical parameters in synthesizing 4-ethoxy-3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions .

- pH : Adjustments to stabilize intermediates, particularly for sulfonamide coupling .

- Reaction Time : Extended durations (12–24 hours) for pyrazole ring formation .

Purification : High-Performance Liquid Chromatography (HPLC) isolates intermediates, while column chromatography removes unreacted starting materials .

Validation : Nuclear Magnetic Resonance (NMR) spectroscopy confirms functional groups (e.g., sulfonamide NH at δ 10–12 ppm, furan protons at δ 6–7 ppm) .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer: A combination of techniques ensures structural fidelity and purity:

Q. How is the preliminary biological activity of this compound assessed in vitro?

Methodological Answer:

- Target Selection : Screen against enzymes (e.g., carbonic anhydrase) or receptors linked to sulfonamide bioactivity .

- Assay Design :

- Enzyme Inhibition : Measure IC₅₀ via fluorometric assays .

- Cellular Uptake : Use fluorescence tagging to track intracellular localization .

- Controls : Compare with structurally similar analogs (e.g., trifluoromethyl vs. methoxy variants) to identify functional group contributions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological Answer:

- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C), and temperature gradients to identify Pareto-optimal conditions .

- Computational Modeling : Quantum mechanical calculations (DFT) predict transition states, guiding solvent/catalyst selection .

- Scale-Up Challenges : Address exothermicity via controlled addition of reagents in flow reactors .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Orthogonal Assays : Validate enzyme inhibition results with isothermal titration calorimetry (ITC) to rule out false positives .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Structural Dynamics : Molecular dynamics simulations assess binding mode variations due to conformational flexibility .

Q. What computational strategies predict the compound’s reactivity and metabolic stability?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., sulfonamide hydrolysis, furan oxidation) .

- Docking Studies : Glide or AutoDock Vina simulate binding to targets (e.g., COX-2), highlighting key interactions (e.g., hydrogen bonds with fluoro/ethoxy groups) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing fluoro vs. ethoxy) with activity .

Q. How to establish structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with modified substituents (Table 1).

- Biological Testing : Compare IC₅₀ values across analogs to quantify substituent effects.

| Analog | Substituent Modifications | Key Activity | Reference |

|---|---|---|---|

| A | Trifluoromethyl → Methoxy | Reduced enzyme inhibition (ΔIC₅₀ = 2.5 μM) . | |

| B | Furan-3-yl → Thiophene | Improved solubility but lower target affinity . | |

| C | Ethoxy → Propoxy | Similar potency but increased metabolic clearance . |

Q. What methodologies assess the compound’s thermal stability and degradation pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantify mass loss at elevated temperatures (e.g., 200–300°C) .

- Forced Degradation Studies : Expose to heat, light, and humidity; monitor via HPLC-MS for sulfonamide cleavage or furan ring oxidation .

- Kinetic Modeling : Arrhenius plots predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.